molecular formula C18H29NO4S B12185786 4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine

4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine

Cat. No.: B12185786
M. Wt: 355.5 g/mol
InChI Key: QHHMRTREJQFKLO-UHFFFAOYSA-N
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Description

4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine is an organic compound with the molecular formula C18H29NO4S and a molecular weight of 355.4922 g/mol . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a heptyloxy-substituted phenyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine typically involves the reaction of 4-heptyloxy-3-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar compounds to 4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine include:

The uniqueness of this compound lies in its heptyloxy substitution, which can influence its hydrophobicity and interaction with biological targets.

Properties

Molecular Formula

C18H29NO4S

Molecular Weight

355.5 g/mol

IUPAC Name

4-(4-heptoxy-3-methylphenyl)sulfonylmorpholine

InChI

InChI=1S/C18H29NO4S/c1-3-4-5-6-7-12-23-18-9-8-17(15-16(18)2)24(20,21)19-10-13-22-14-11-19/h8-9,15H,3-7,10-14H2,1-2H3

InChI Key

QHHMRTREJQFKLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C

Origin of Product

United States

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